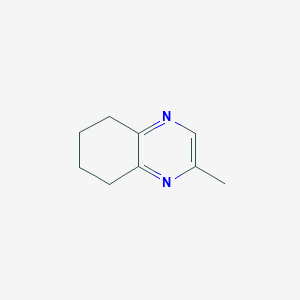
2-Methyl-5,6,7,8-tetrahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5,6,7,8-tetrahydroquinoxaline is an organic compound with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.2050 g/mol It belongs to the class of quinoxalines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Métodos De Preparación
The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoxaline can be achieved through several methods. One common approach involves the condensation of an alicyclic α, β-diketone with an α, β-diamine . Another method includes the condensation of an acyclic α, β-diamine with an α, β-dicarbonyl compound . These reactions typically require specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Análisis De Reacciones Químicas
2-Methyl-5,6,7,8-tetrahydroquinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and selenium dioxide as a catalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives, while reduction can yield tetrahydroquinoxaline derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-5,6,7,8-tetrahydroquinoxaline has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a P2X1-purinoceptor antagonist, which could have implications for the treatment of various diseases . In medicine, it has been investigated for its potential as an anti-HIV agent and as a compound that can inhibit cancer progression by targeting the CXCR4 chemokine receptor . Additionally, it has applications in the pharmaceutical industry as a scaffold for drug development .
Mecanismo De Acción
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a P2X1-purinoceptor antagonist, it inhibits the action of adenosine triphosphate (ATP) on P2X1 receptors, which are involved in the contraction of smooth muscle cells . As a CXCR4 antagonist, it blocks the interaction between the CXCR4 receptor and its ligand, thereby inhibiting cancer cell migration and proliferation .
Comparación Con Compuestos Similares
2-Methyl-5,6,7,8-tetrahydroquinoxaline can be compared with other similar compounds, such as 5,6,7,8-tetrahydroquinoxaline and 2-phenyl-5,6,7,8-tetrahydroquinoxaline . While these compounds share a similar core structure, their unique substituents confer different chemical and biological properties. For example, 2-phenyl-5,6,7,8-tetrahydroquinoxaline has been studied for its P2X1-purinoceptor activity, whereas this compound has broader applications in medicinal chemistry .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical structure allows it to participate in a range of reactions and makes it a valuable scaffold for drug development
Propiedades
Número CAS |
38917-65-6 |
|---|---|
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
2-methyl-5,6,7,8-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3 |
Clave InChI |
JSAHYTOSTYPFIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2CCCCC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)

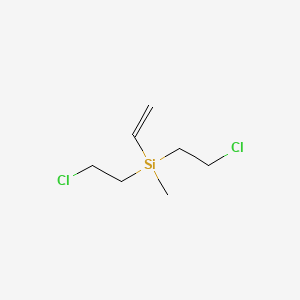
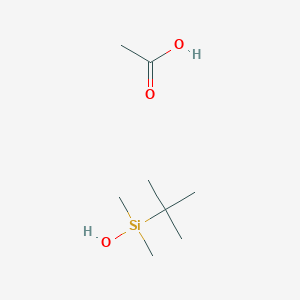

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
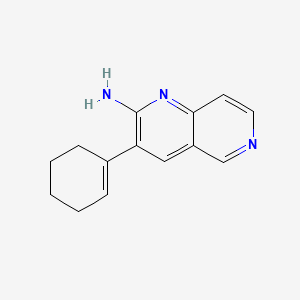

![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
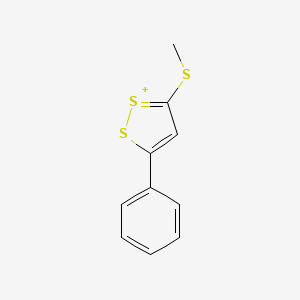
![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)

![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)
